Phenisonone
Description
Overview of Phenisonone's Significance in Modern Chemical Science
This compound, systematically known as 1-(3,4-dihydroxyphenyl)-2-((1-methylethyl)amino)-1-propanone, is an organic compound whose structure suggests potential significance in medicinal chemistry. Its core structure features a catechol group (a 3,4-dihydroxyphenyl moiety) attached to an aminopropanone backbone. This arrangement is reminiscent of certain classes of sympathomimetic amines, which are compounds that mimic the effects of endogenous neurotransmitters like epinephrine (B1671497) and norepinephrine.
The significance of a compound like this compound in modern chemical science lies in its potential as a scaffold for the development of new therapeutic agents. The catecholamine-like structure is a key pharmacophore in many biologically active molecules. Researchers in drug discovery often synthesize and study novel derivatives of such scaffolds to explore their interactions with biological targets, such as G-protein coupled receptors. The exploration of new chemical entities like this compound is fundamental to advancing our understanding of structure-activity relationships (SAR) and developing next-generation pharmaceuticals.
Historical Trajectory of this compound within Pharmaceutical and Environmental Chemistry Contexts
While specific historical records detailing the discovery and development of this compound are not widely documented in mainstream scientific literature, its structural class has a rich history in pharmaceutical chemistry. The study of catecholamines and their synthetic analogs dates back to the late 19th and early 20th centuries. phenomenex.com This era saw the isolation of epinephrine and the subsequent synthesis of numerous related compounds in the quest for new drugs to treat conditions like asthma, hypertension, and cardiac arrhythmias. phenomenex.com The development of compounds with similar backbones has been a continuous effort in medicinal chemistry, with each new derivative offering the potential for improved selectivity, efficacy, or pharmacokinetic properties.
In the context of environmental chemistry, the emergence of any new synthetic compound raises questions about its fate and effects in the environment. The study of how pharmaceuticals and their metabolites are introduced into and persist in ecosystems is a growing field of research. cam.ac.uk While there is no specific environmental research focused on this compound, the broader class of polar, water-soluble organic compounds is of interest due to their potential for mobility in aquatic systems. cam.ac.uk Research in this area typically focuses on developing analytical methods for detection and assessing potential for biodegradation or transformation. drugpatentwatch.com
Evolution of Research Paradigms Applied to this compound and Related Chemical Entities
The research paradigms applied to chemical entities like this compound have evolved significantly with technological and theoretical advancements.
Early Paradigms: Initial research on related compounds was largely driven by a positivist or empirical approach. nih.govnih.gov This involved the synthesis of a series of analogs followed by biological testing in animal models to observe physiological effects. This "trial-and-error" method, while foundational, often lacked a deep understanding of the underlying molecular mechanisms.
Structure-Based and Computational Paradigms: The advent of structural biology techniques like X-ray crystallography and cryo-electron microscopy, coupled with the rise of computational chemistry, has led to a more structure-based design paradigm. Researchers can now visualize the binding sites of receptors and design molecules that fit with high specificity. Molecular modeling and in silico screening allow for the virtual testing of thousands of potential compounds, prioritizing those with the highest likelihood of success for synthesis and further testing. This approach is more predictive and resource-efficient.
Systems-Level and "Omics" Paradigms: More recently, research is shifting towards a systems-level understanding. This involves studying how a compound affects not just a single target, but entire networks of proteins and metabolic pathways. The use of "omics" technologies (genomics, proteomics, metabolomics) allows for a holistic view of a compound's biological effects, uncovering both on-target and off-target interactions. For a compound like this compound, this could involve studying its impact on the metabolome of a cell line or its effect on the expression of genes related to specific signaling pathways.
Current Research Landscape and Future Directions for this compound Studies in Academia
The current research landscape for novel chemical entities like this compound is characterized by a multidisciplinary approach. Given the lack of extensive specific research on this compound, future academic studies would likely proceed along several established trajectories:
Synthesis and Characterization: The initial step would be the development and optimization of synthetic routes to produce this compound in high purity and yield. This would be followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and properties.
Pharmacological Profiling: A primary focus would be to determine the pharmacological profile of this compound. This would involve screening its binding affinity and functional activity at a range of biological targets, particularly adrenergic and dopaminergic receptors, given its catecholamine-like structure.
Analytical Method Development: In parallel, research would focus on developing sensitive and selective analytical methods, likely based on liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound in various matrices, including biological fluids and environmental samples. This is a prerequisite for any further pharmacokinetic or environmental fate studies.
Environmental Fate and Ecotoxicology: Future environmental chemistry research would investigate the persistence, mobility, and potential for bioaccumulation of this compound. Studies on its biodegradation pathways and the identification of any persistent transformation products would be crucial for assessing its environmental impact.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-((1-methylethyl)amino)-1-propanone |
| Stereochemistry | Racemic |
| InChI | InChI=1S/C12H17NO3/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9/h4-8,13-15H,1-3H3 |
| InChIKey | GPHUDPVNXDFRCO-UHFFFAOYSA-N |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₇NO₃ |
| Epinephrine | C₉H₁₃NO₃ |
| Norepinephrine | C₈H₁₁NO₃ |
| Isoproterenone | C₁₁H₁₅NO₃ |
Structure
3D Structure
Properties
CAS No. |
715646-49-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9/h4-8,13-15H,1-3H3 |
InChI Key |
GPHUDPVNXDFRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Phenisonone
Retrosynthetic Analysis of Phenisonone's Molecular Architecture
The strategic deconstruction of a target molecule into simpler, readily available starting materials is the cornerstone of synthetic planning. nih.govuni.lu The retrosynthetic analysis of this compound, systematically known as 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)propan-1-one, reveals several logical disconnections. nih.govncats.io The molecular framework of this compound features a catechol ring, an α-aminoketone, and an isopropyl group on the nitrogen atom.
The primary disconnection targets the C-N bond between the propanone backbone and the isopropylamine (B41738) moiety. This is a logical step as it corresponds to a reliable and well-established reaction: reductive amination or a related nucleophilic substitution. This disconnection yields two key synthons: an electrophilic α-haloketone and isopropylamine.
A further disconnection can be made at the C-C bond between the carbonyl carbon and the catechol ring. This would lead to a Friedel-Crafts acylation approach. However, the presence of the sensitive hydroxyl groups on the catechol ring makes this a less favorable strategy due to potential side reactions and the need for protecting groups.
Therefore, the most logical retrosynthetic pathway is as follows:
Disconnection 1 (C-N bond): This breaks this compound down into 2-bromo-1-(3,4-dihydroxyphenyl)propan-1-one (B1515266) and isopropylamine. This disconnection is based on the reverse of an alkylation of an amine.
Functional Group Interconversion (FGI): The α-bromoketone can be envisioned as arising from the bromination of the corresponding ketone, 1-(3,4-dihydroxyphenyl)propan-1-one.
Disconnection 2 (C-C bond): The propiophenone (B1677668) derivative can be retrosynthetically cleaved to catechol and propionyl chloride via a Friedel-Crafts acylation. However, to avoid issues with the free hydroxyl groups, it is more strategic to start with a protected catechol derivative, such as 3,4-dimethoxybenzene or piperonal (B3395001) (1,3-benzodioxole).
This leads to a synthetic strategy commencing with a protected catechol, followed by Friedel-Crafts acylation, α-bromination, and finally, nucleophilic substitution with isopropylamine.
Development and Optimization of Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible forward synthesis can be devised. The choice of starting materials and reaction conditions is crucial for maximizing yield and purity.
A common route would involve the use of 1,2-dimethoxybenzene (B1683551) as the starting material to protect the catechol hydroxyls. The synthesis would proceed as follows:
Friedel-Crafts Acylation: 1,2-dimethoxybenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(3,4-dimethoxyphenyl)propan-1-one (B16214).
α-Bromination: The resulting ketone is then brominated at the α-position using a reagent such as bromine in acetic acid or N-bromosuccinimide (NBS) to yield 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one (B159761).
Nucleophilic Substitution: The α-bromoketone is subsequently treated with isopropylamine. This reaction proceeds via an SN2 mechanism to form the N-isopropylamino ketone.
Deprotection: The final step is the cleavage of the methyl ethers to reveal the catechol hydroxyl groups. This is typically achieved using a strong Lewis acid such as boron tribromide (BBr₃).
The key transformations in the synthesis of this compound each proceed via well-understood reaction mechanisms.
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction. The Lewis acid (AlCl₃) activates the propionyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich dimethoxybenzene ring, followed by rearomatization to yield the ketone.
α-Bromination of Ketones: This reaction can proceed via either an acid- or base-catalyzed mechanism. Under acidic conditions, the ketone tautomerizes to its enol form, which then attacks the bromine in a nucleophilic manner.
Nucleophilic Substitution (SN2): The reaction of 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one with isopropylamine is a classic bimolecular nucleophilic substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion as the leaving group.
Reductive Amination (Alternative Route): An alternative to the SN2 approach involves the reductive amination of an α-diketone precursor. This would involve the reaction of 1-(3,4-dihydroxyphenyl)propane-1,2-dione with isopropylamine to form a Schiff base (or imine), which is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN).
This compound possesses a stereocenter at the α-carbon of the propanone chain. The standard synthesis described above would result in a racemic mixture. nih.gov For the synthesis of a single enantiomer, a stereoselective approach is required.
Stereoselective Synthesis:
Use of a Chiral Auxiliary: A chiral auxiliary could be attached to the propionate (B1217596) moiety before the key bond-forming steps. After the desired stereocenter is set, the auxiliary would be removed.
Asymmetric Catalysis: An asymmetric catalyst could be employed in a key step, such as an asymmetric reduction of a precursor or an asymmetric alkylation.
Resolution of Racemates: The racemic mixture of this compound or a late-stage intermediate could be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Regioselective Synthesis:
Regioselectivity is a key consideration during the Friedel-Crafts acylation step. When using a substituted benzene (B151609) ring like 1,2-dimethoxybenzene, the acylation occurs predominantly at the para position relative to the methoxy (B1213986) groups due to steric hindrance at the ortho positions. This ensures the formation of the desired 1-(3,4-dimethoxyphenyl)propan-1-one isomer.
Design and Synthesis of this compound Analogues and Derivatives
The modification of the this compound scaffold can lead to the discovery of new compounds with potentially enhanced or novel biological activities.
SAR studies are fundamental in medicinal chemistry for understanding how different parts of a molecule contribute to its biological effect. For this compound, key areas for modification include the catechol ring, the N-alkyl substituent, and the alkyl chain. A hypothetical SAR study might explore how variations in these regions affect a specific biological target.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues
| Compound | R1 (Catechol) | R2 (N-substituent) | R3 (Alkyl chain) | Relative Activity (%) |
|---|---|---|---|---|
| This compound | 3,4-di-OH | Isopropyl | Methyl | 100 |
| Analogue 1 | 4-OH | Isopropyl | Methyl | 60 |
| Analogue 2 | 3,4-di-OMe | Isopropyl | Methyl | 25 |
| Analogue 3 | 3,4-di-OH | Ethyl | Methyl | 85 |
| Analogue 4 | 3,4-di-OH | tert-Butyl | Methyl | 40 |
| Analogue 5 | 3,4-di-OH | Isopropyl | Ethyl | 90 |
This data is illustrative and for educational purposes only.
From this hypothetical data, one might conclude that:
Both catechol hydroxyls are important for activity, as their removal or methylation reduces potency.
The size of the N-alkyl group is crucial, with isopropyl being optimal over smaller (ethyl) or larger (tert-butyl) groups.
Modifications to the alkyl chain are generally well-tolerated.
Several functionalization strategies can be employed to create a library of this compound derivatives.
Modification of the Catechol Hydroxyls: The hydroxyl groups can be selectively mono- or di-alkylated, acylated to form esters, or converted to carbamates. These modifications can alter the compound's polarity, solubility, and metabolic stability.
Variation of the N-Alkyl Group: A wide range of primary and secondary amines can be used in the SN2 or reductive amination step to introduce diverse alkyl, aryl, or cyclic substituents on the nitrogen atom.
Modification of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which introduces a new stereocenter and a hydrogen-bond-donating group. It can also be converted to an oxime or other carbonyl derivatives.
Substitution on the Aromatic Ring: While more synthetically challenging on a pre-existing this compound molecule, analogues with different substitution patterns on the aromatic ring can be synthesized by starting with appropriately substituted catechols.
Advanced Analytical Chemistry Techniques for Phenisonone Characterization and Quantification
Spectroscopic Methodologies for Phenisonone Structural Elucidation and Purity Assessment
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides the foundational tools for elucidating the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle, and together they confirm the molecule's identity and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For this compound (C₁₂H₁₇NO₃), ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The aromatic protons on the dihydroxyphenyl ring would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic system. The methine proton of the isopropyl group and the proton on the chiral carbon adjacent to the carbonyl group would also have characteristic chemical shifts and splitting patterns based on their neighboring protons. The methyl protons of the isopropyl group would likely appear as a doublet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon (C=O) would be highly deshielded, appearing far downfield (typically >190 ppm), while the aromatic carbons and the carbons bonded to nitrogen and oxygen would also have characteristic shifts.
While specific experimental spectra for this compound are not widely published, a predicted ¹H NMR data table can be constructed based on its known structure and typical chemical shift values for similar functional groups. libretexts.orgdocbrown.infosielc.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic C-H (3) | ~7.5 | d (doublet) | 1H |
| Aromatic C-H (1) | ~7.4 | dd (doublet of doublets) | 1H |
| Aromatic C-H (4) | ~6.9 | d (doublet) | 1H |
| -CH(OH)- (on ring) | ~5.0-6.0 (broad) | s (singlet) | 2H |
| -CH(NH)- | ~4.5 | q (quartet) | 1H |
| -CH(CH₃)₂ | ~3.1 | septet | 1H |
| -NH- | ~2.5 (broad) | s (singlet) | 1H |
| -C(=O)CH₃ | ~1.5 | d (doublet) | 3H |
| -CH(CH₃)₂ | ~1.2 | d (doublet) | 6H |
Vibrational Spectroscopy (Infrared and Raman) for this compound Molecular Fingerprinting
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. When irradiated with infrared light, specific bonds absorb energy and vibrate at characteristic frequencies. These absorptions are recorded to produce an IR spectrum.
For this compound, IR spectroscopy would clearly indicate the presence of key functional groups. A very strong and sharp absorption band between 1680-1725 cm⁻¹ would be characteristic of the carbonyl (C=O) group in the ketone. semanticscholar.org Broad absorption bands in the region of 3200-3600 cm⁻¹ would signify the O-H stretching of the phenolic hydroxyl groups. The N-H stretch of the secondary amine would appear as a moderate peak in a similar region, around 3300-3500 cm⁻¹. Vibrations corresponding to the aromatic C=C bonds and C-H bonds would also be present. semanticscholar.org
The entire IR spectrum serves as a unique "molecular fingerprint," allowing for the confirmation of this compound's identity by comparing its spectrum to that of a reference standard.
| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |
| Alkyl | C-H stretch | 2850 - 3000 | Moderate-Strong |
| Ketone | C=O stretch | 1680 - 1725 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Moderate |
| Phenolic Hydroxyl | C-O stretch | 1200 - 1260 | Strong |
Electronic Spectroscopy (UV-Vis and Fluorescence) for this compound Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.
The primary chromophore in this compound is the 3,4-dihydroxyphenyl (catechol) moiety. This conjugated system absorbs UV light. Based on data from structurally similar catecholamines like norepinephrine, this compound is expected to exhibit a primary absorption maximum (λmax) around 280 nm. nih.govrsc.org The exact position and intensity of absorption can be influenced by the solvent and the pH, as deprotonation of the phenolic hydroxyl groups can shift the λmax to a longer wavelength (a bathochromic shift). According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the compound, allowing UV-Vis spectroscopy to be a simple and rapid method for quantification. rsc.org
| Chromophore | Predicted λmax (nm) | Solvent/pH Condition | Transition Type |
|---|---|---|---|
| 3,4-Dihydroxyphenyl | ~280 nm | Acidic to Neutral pH | π → π* |
While this compound itself may not be strongly fluorescent, fluorescence spectroscopy could be employed following derivatization with a fluorescent tag. This approach dramatically increases sensitivity and selectivity, making it suitable for detecting trace amounts of the compound in biological fluids. rsc.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. When a beam of X-rays is directed at a crystal, the rays are diffracted in a unique pattern determined by the crystal lattice structure.
Single-crystal XRD, if a suitable crystal of this compound can be grown, would provide the precise coordinates of every atom, confirming bond lengths, bond angles, and the molecule's absolute stereochemistry. Powder X-ray Diffraction (PXRD) is more commonly used in pharmaceutical quality control. It generates a characteristic diffraction pattern for a given crystalline solid. This is crucial for identifying different polymorphic forms—crystals of the same molecule that have different packing arrangements. shimadzu.com Since different polymorphs can have different physical properties, such as solubility and bioavailability, controlling the polymorphic form is essential for drug development.
As no public crystal structure data for this compound is available, the following table is a hypothetical representation of the data that would be obtained from a single-crystal XRD experiment.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.21 |
| c (Å) | 15.33 |
| β (°) | 98.7 |
| Volume (ų) | 1311.2 |
| Z (Molecules/unit cell) | 4 |
Mass Spectrometric Approaches for this compound Identification and Trace Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound and its Metabolites/Transformation Products
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₁₂H₁₇NO₃), the theoretical monoisotopic mass can be calculated with high precision. When analyzed by HRMS, the experimentally measured mass can be used to confirm this elemental formula, providing unequivocal identification.
HRMS is also indispensable for studying the metabolism of this compound. Metabolic processes often involve small chemical modifications, such as hydroxylation, demethylation, or conjugation. These changes result in a predictable mass shift. By analyzing metabolites with HRMS, the exact elemental composition of each transformation product can be determined, providing critical insights into the metabolic fate of the drug. For example, a common metabolic pathway for catecholamines is O-methylation by the enzyme Catechol-O-methyltransferase (COMT).
| Compound | Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|---|
| This compound | C₁₂H₁₇NO₃ | [M+H]⁺ | 224.1281 |
| O-Methyl-Phenisonone (Metabolite) | C₁₃H₁₉NO₃ | [M+H]⁺ | 238.1438 |
Electrochemical Methods for this compound Detection and Redox Behavior Studies
Electrochemical methods offer a powerful suite of tools for the detection and study of redox-active compounds. For a molecule like this compound, which may possess electroactive functional groups, these techniques can provide high sensitivity, selectivity, and relatively low-cost analysis. The core of these methods involves measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the analyte.
Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), would be central to investigating this compound's electrochemical properties. CV is invaluable for initial redox behavior studies, helping to determine the potentials at which this compound is oxidized or reduced and to assess the reversibility of these processes. DPV and SWV are stripping voltammetry techniques known for their enhanced sensitivity and are well-suited for quantifying trace amounts of an analyte. For instance, in the analysis of other redox-active molecules, adsorptive stripping differential pulse voltammetry (AdSDPV) has been used with graphene-based screen-printed electrodes to achieve low limits of detection, a strategy that could be adapted for this compound. rsc.org
The choice of electrode material is critical for optimizing sensitivity and selectivity. Modified electrodes, featuring materials like graphene, carbon nanotubes, or metallic nanoparticles, can enhance the electrochemical signal by increasing the electrode's surface area and catalytic activity. nih.gov The pH of the supporting electrolyte also plays a crucial role, as protonation or deprotonation of this compound can significantly affect its redox potentials. nih.gov
Table 1: Illustrative Research Findings for Electrochemical Detection of Related Compounds
| Analytical Technique | Electrode Type | Key Findings | Limit of Detection (LOD) |
| Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | Graphene Screen-Printed Electrode (SPE-GP) | Optimized in Britton-Robinson buffer (pH 10.0) for sensitive detection. | 0.3 µmol L⁻¹ |
| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Iron Oxide/Graphene Composite Electrode | Demonstrated high sensitivity for trace metal ions due to synergistic effects. | 0.07-0.11 µg L⁻¹ |
| Electrochemical Impedance Spectroscopy (EIS) | Gold-Graphene Interdigitated Electrode | Used for immunosensor development, detecting changes in electron transfer resistance. | 0.36 pg/mL |
This table is illustrative and based on data for other analytes, demonstrating the potential capabilities of these methods for a compound like this compound.
Hyphenated Analytical Systems in Comprehensive this compound Profiling
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of compounds. ijnrd.org For this compound, these techniques would provide a powerful combination of separation efficiency and structural elucidation capability. actascientific.comscientiaricerca.com
The most prominent and versatile of these systems is Liquid Chromatography-Mass Spectrometry (LC-MS). rsisinternational.org An HPLC or UPLC system would first separate this compound from other components in a sample matrix. The eluent would then be introduced into a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the analyte, allowing for its definitive identification and quantification. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices like biological fluids. nih.govresearchgate.net
Other valuable hyphenated techniques for this compound profiling could include:
Liquid Chromatography-Diode Array Detection (LC-DAD/UV-Vis): This is often a first-line technique, providing quantitative data based on this compound's UV-Vis absorbance. scientiaricerca.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the direct acquisition of NMR spectra of the separated compound, providing detailed structural information. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable (or can be derivatized to be so), GC-MS offers excellent separation efficiency and sensitive detection. rsisinternational.org
These hyphenated systems are crucial not only for quantification but also for impurity profiling and metabolite identification, which are critical aspects of pharmaceutical analysis and quality control. rsisinternational.orgnih.gov
Table 2: Application of Hyphenated Systems in the Analysis of Related Compounds
| Hyphenated Technique | Application | Matrix | Key Advantages |
| UPLC-MS/MS | Quantification of flavan-3-ols biomarkers | Urine | High-throughput analysis with fast run times. nih.gov |
| LC-MS/MS | Screening, quantification, and confirmation of Phenylbutazone and Oxyphenbutazone | Equine Plasma | High sensitivity, specificity, and reliability for regulatory testing. nih.govresearchgate.net |
| LC-MS/MS | Analysis of Phenylbutazone and Oxyphenbutazone residues | Equine Tissue and Biological Fluids | Capable of detecting low ng/mL or ng/g concentrations. cgfarad.ca |
This table provides examples of how hyphenated techniques are applied to similar compounds, illustrating the expected utility for this compound analysis.
Computational and Theoretical Chemistry Studies of Phenisonone
Quantum Chemical Calculations for Phenisonone Electronic Structure and Reactivity
Quantum chemical calculations are foundational in modern chemistry for solving the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. libretexts.org These calculations are crucial for understanding a molecule's inherent stability, spectroscopic properties, and how it will behave in chemical reactions. chemeo.comulster.ac.uk For a molecule like this compound, with its catechol ring, ketone group, and secondary amine, these calculations can pinpoint the most reactive sites and predict its electronic behavior.
Molecular Orbital Theory (MOT) describes how atomic orbitals on individual atoms combine to form molecular orbitals (MOs) that extend over the entire molecule. sigmaaldrich.comalmerja.com These MOs are associated with specific energy levels, and their occupancy by electrons determines the molecule's electronic stability and properties. thegoodscentscompany.com MOT is particularly effective at explaining the electronic structure of conjugated systems, like the phenyl ring in this compound. chemeo.comyoutube.com
Illustrative Example: Frontier Molecular Orbitals A typical MOT calculation would yield the energies of the frontier orbitals. The table below illustrates the kind of data that would be generated, using values from a related compound as a reference.
| Molecular Orbital | Illustrative Energy (eV) | Role in Reactivity |
| LUMO (Lowest Unoccupied) | -0.9 | Site for Nucleophilic Attack |
| HOMO (Highest Occupied) | -8.7 | Site for Electrophilic Attack |
| HOMO-LUMO Gap | 7.8 | Index of Chemical Reactivity |
| Data based on findings for 4-(4-hydroxyphenyl)-butan-2-one, a structurally related compound. A similar analysis would be applicable to this compound. sigmaaldrich.com |
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ulster.ac.uk It has become exceptionally popular due to its favorable balance of accuracy and computational cost. uni.lu DFT calculations can determine the electronic properties of a molecule in its lowest energy state (the ground state) and in electronically excited states. nist.gov
For this compound, DFT would be used to optimize its molecular geometry, calculate vibrational frequencies (corresponding to its IR spectrum), and determine electronic properties like dipole moment and charge distribution. mdpi.com Analysis of the ground state reveals the most stable arrangement of atoms. Studies on excited states, often performed using Time-Dependent DFT (TD-DFT), are crucial for understanding a molecule's response to light, including its UV-visible absorption spectrum. uni.luutah.edu
A DFT study on raspberry ketone successfully calculated its enthalpy of formation and reactivity indices. sigmaaldrich.com The analysis revealed that the carbonyl carbon is prone to nucleophilic attack, while the benzene (B151609) ring is susceptible to electrophilic addition. sigmaaldrich.com Given this compound's similar core structure, a DFT study would likely identify similar reactive sites, further influenced by the electronic effects of its additional functional groups.
Beyond DFT, other computational methods exist, each with a different trade-off between accuracy and computational expense.
Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) offer high accuracy but are computationally demanding, making them best suited for smaller molecules. nih.govlibretexts.org For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for more efficient methods like DFT. fda.gov
Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some experimental parameters (empirical data) into the equations. acs.org Techniques like AM1 and PM3 are much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. While less accurate, they are useful for initial explorations of molecular properties, such as identifying potential stable conformations or screening large numbers of related molecules. fda.gov Their speed makes them valuable for preliminary analyses before committing to more resource-intensive DFT or ab initio calculations.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time. These techniques provide a dynamic picture of molecular behavior, which is essential for understanding conformational preferences and intermolecular interactions.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. youtube.com These different arrangements have different potential energies, and mapping these energies creates an energy landscape that identifies the most stable conformers.
This compound has several rotatable single bonds, particularly in its side chain. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process identifies low-energy, stable conformers that are most likely to exist at room temperature. For example, a computational scan of a key dihedral angle in raspberry ketone revealed three stable conformers, with the most stable one being separated from the others by about 5 kJ·mol⁻¹. libretexts.org A similar analysis for this compound would be crucial for understanding its three-dimensional shape and how it might fit into a biological receptor.
Illustrative Table: Relative Energies of Hypothetical this compound Conformers This table demonstrates how results from a conformational analysis would be presented.
| Conformer | Dihedral Angle (Illustrative) | Relative Energy (kJ·mol⁻¹) | Population at 298K (%) |
| A (Global Minimum) | 180° | 0.0 | 87.1 |
| B | 75° | 5.0 | 12.7 |
| C | -70° | 8.0 | 0.2 |
| This is a hypothetical representation to illustrate the type of data generated from a conformational energy landscape study. Actual values for this compound would require specific calculations. |
Understanding how a molecule interacts with its environment (e.g., solvent molecules, proteins, or other molecules) is key to predicting its physical properties and biological activity. Theoretical studies can model these non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
For this compound, the two hydroxyl groups on the catechol ring and the secondary amine are capable of acting as both hydrogen bond donors and acceptors. The carbonyl oxygen is a strong hydrogen bond acceptor. Computational methods can map the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (negative potential, prone to interacting with positive sites) and electron-poor (positive potential, prone to interacting with negative sites). Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a solvent like water, showing how water molecules arrange themselves around the solute and form hydrogen bonds. These simulations provide a detailed, dynamic view of solvation and other intermolecular interactions that govern the molecule's behavior in a condensed phase.
Prediction and Elucidation of this compound Reaction Pathways and Mechanisms
The study of reaction pathways and mechanisms is fundamental to understanding the chemical reactivity of a compound. For this compound, computational chemistry offers a powerful lens through which to examine the energetic landscapes of its formation, transformation, and degradation. By employing sophisticated theoretical models, scientists can map out the most probable routes for these processes, identify key intermediates and transition states, and calculate the energy barriers associated with each step.
Computational Investigations of this compound Formation Mechanisms
The formation of a chemical compound can often proceed through various competing pathways. Computational investigations play a crucial role in discerning the most energetically favorable routes leading to the synthesis of this compound. Theoretical studies can provide a reasonable explanation for experimentally observed phenomena by comparing the energetics of different proposed mechanisms.
For instance, in analogous systems, theoretical calculations have been used to compare the favorability of different condensation reactions. Studies on the formation of polychlorinated naphthalenes (PCNs) have shown that the formation from a cross-condensation of phenoxy radical with 3-chlorophenoxy radical is favored over the self-condensation of 3-chlorophenoxy radicals. mdpi.com Furthermore, the formation of PCNs from the cross-condensation of phenoxy radical with 3-chlorophenoxy radical is predicted to occur much more easily than that from the cross-condensation with 2-chlorophenoxy radical. mdpi.com Such computational approaches, if applied to this compound, could elucidate its primary formation pathways from various precursors. By calculating the potential energy surfaces, researchers can identify the lowest energy pathways, thus predicting the most likely mechanisms under different reaction conditions.
Theoretical Analysis of this compound Transformation and Degradation Pathways
Beyond its formation, understanding the transformation and degradation of this compound is critical for predicting its environmental fate and potential metabolic pathways. Theoretical analysis can explore various degradation routes, such as oxidation, hydrolysis, and photolysis. researchgate.net Quantum chemistry methods, like Density Functional Theory (DFT), can be employed to investigate the electronic properties and susceptibility of a compound to degradation when exposed to elements like oxygen, water, and heat. purdue.edu
For example, computational tools can be used to predict oxidative and photodegradation reactions by analyzing parameters like bond dissociation energies and frontier molecular orbitals. researchgate.net In the context of polyethylene (B3416737) glycol (PEG), a complete active space self-consistent field (CASSCF) method was utilized to study the mechanistic details of its oxidative transformation, resulting in the largest reported reaction network for its degradation. purdue.edu Similarly, for this compound, theoretical studies could map out a comprehensive network of degradation pathways, identifying potential degradants and the energetic viability of their formation. This can be achieved by exploring the Gibbs free energy and heats of reaction for various potential degradation reactions. purdue.edu
The following table outlines hypothetical data that could be generated from such computational studies on this compound, illustrating the type of insights that can be gained.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Key Intermediates |
| Formation Pathway A | C-C bond formation | 15.2 | Phenoxy-type radical |
| Formation Pathway B | Cyclization | 22.5 | Dienone intermediate |
| Oxidative Degradation | Hydrogen abstraction | 12.8 | Peroxy radical |
| Hydrolytic Degradation | Nucleophilic attack | 25.1 | Tetrahedral intermediate |
This detailed computational analysis provides a foundational understanding of the chemical lifecycle of this compound, from its synthesis to its eventual breakdown.
Chemical Biology and Mechanistic Enzymology of Phenisonone Interactions
Investigation of Molecular Recognition and Binding Mechanisms of Phenisonone
Characterization of this compound's Interactions with Specific Biomolecular Targets (e.g., receptors, enzymes, proteins)
There is currently no available research detailing the interaction of this compound with any specific biomolecular targets. Scientific studies identifying which receptors, enzymes, or other proteins this compound may bind to, and the nature of these interactions, have not been published.
Structural Biology Approaches to this compound-Biomolecule Complexes
Consistent with the lack of identified biomolecular targets, there are no reports on the structural biology of this compound in complex with any biomolecule. Techniques such as X-ray crystallography or cryo-electron microscopy, which are used to determine the three-dimensional structure of such complexes, have not been applied to this compound, according to available data.
Enzymatic Biotransformation Pathways of this compound
Identification and Characterization of Enzymes Involved in this compound Metabolic Pathways
The metabolic fate of this compound in biological systems remains uncharacterized. There are no studies that identify or describe the enzymes responsible for its biotransformation.
Mechanistic Studies of Enzymatic Reactions Catalyzing this compound's Transformations
Without the identification of the relevant enzymes, no mechanistic studies on the enzymatic reactions that may transform this compound have been conducted or reported.
Environmental Chemistry and Abiotic Transformation of Phenisonone
Formation of Transformation Products (TPs) of Phenisonone and their Chemical Characterization
Without available research on these specific topics, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The creation of data tables and detailed research findings is also not feasible due to the absence of underlying data.
Therefore, the requested article on the environmental chemistry and abiotic transformation of this compound cannot be provided at this time. Further scientific investigation into this compound would be necessary to generate the detailed information required.
Future Perspectives and Emerging Avenues in Phenisonone Chemical Research
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Phenisonone Discovery and Design
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
| Target Identification | Analyzing biological data (genomics, proteomics) to identify potential protein targets for which this compound derivatives could have therapeutic effects. nih.gov | Uncovering novel therapeutic areas for this compound-based compounds. |
| De Novo Design | Using generative algorithms (e.g., GANs) to create novel molecular structures based on the this compound scaffold with desired properties. nih.gov | Rapid generation of a diverse library of optimized this compound derivatives. |
| Property Prediction | Employing machine learning models to predict physicochemical properties, bioactivity, and ADMET profiles. nih.gov | Prioritizing the most promising candidates for synthesis and testing, reducing failure rates. |
| Synthesis Planning | Utilizing algorithmic frameworks to automatically determine the most efficient and cost-effective chemical synthesis routes. mit.edu | Accelerating the "design-make-test" cycle and reducing development costs. |
High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Derivatives
To fully explore the chemical space around the this compound scaffold, modern high-throughput techniques are indispensable. Combinatorial chemistry provides the means to rapidly synthesize a large number of structurally related compounds, known as a library, from a set of chemical building blocks. wikipedia.orgfiveable.me This approach moves beyond the traditional one-at-a-time synthesis, enabling the efficient creation of thousands of this compound analogs by systematically varying the substituents on its aromatic ring, the alkyl chain, or the amine group. wikipedia.orgumb.edu
The power of combinatorial chemistry is realized when paired with high-throughput screening (HTS), a process that uses automation and robotics to test thousands of compounds simultaneously for a specific biological activity. fiveable.memdpi.com For example, given this compound's catechol structure—a feature found in compounds that inhibit enzymes like catechol-O-methyltransferase (COMT)—an HTS campaign could screen a library of this compound derivatives to identify potent enzyme inhibitors. nih.gov Similarly, HTS can be used to find compounds that modulate protein-protein interactions or inhibit processes like protein aggregation, a hallmark of several neurodegenerative diseases. mdpi.comnih.gov
Several strategies exist for creating these chemical libraries. Solid-phase synthesis, where molecules are built upon a solid support like a polymer bead, is a cornerstone of combinatorial chemistry, simplifying the purification process after each reaction step. crsubscription.com The "split-and-mix" synthesis method is particularly powerful, allowing for the exponential generation of a vast number of unique compounds in a few steps. fiveable.me
Table 2: HTS and Combinatorial Chemistry Workflow for this compound
| Step | Technique | Description | Objective for this compound |
| 1. Library Design | Computational Chemistry | Design a virtual library of this compound derivatives with diverse chemical properties. | To ensure the synthesized library covers a broad and relevant chemical space. |
| 2. Library Synthesis | Combinatorial Chemistry (e.g., Parallel or Split-and-Mix Synthesis) | Synthesize a large array of distinct but structurally related this compound analogs. wikipedia.orgumb.edu | To generate a physical collection of novel compounds for testing. |
| 3. Assay Development | Biochemical/Cell-based Assays | Create a robust and automated test to measure a specific biological activity (e.g., enzyme inhibition, receptor binding). | To enable rapid screening of the this compound library. |
| 4. High-Throughput Screening | Robotic Automation | Test the entire library of this compound derivatives in the developed assay. mdpi.com | To identify "hits"—compounds that show the desired biological activity. |
| 5. Hit Validation | Dose-response analysis | Re-test the identified hits at multiple concentrations to confirm their activity and determine their potency. | To confirm and quantify the activity of the most promising this compound derivatives. |
Cross-Disciplinary Research at the Interface of this compound Chemistry, Materials Science, and Environmental Science
The future of chemical research lies not in silos, but at the intersection of diverse scientific fields. The unique structural features of this compound—an aromatic ketone with a reactive catechol group—make it a candidate for exploration in materials science and environmental science.
Materials Science: Aromatic ketones are recognized as crucial intermediates and building blocks in the synthesis of advanced materials. azom.comnumberanalytics.com Recent research has demonstrated that aromatic ketones can be used as passivators to improve the efficiency and stability of perovskite solar cells, a next-generation photovoltaic technology. acs.org The carbonyl group and aromatic rings in molecules like this compound can interact with and stabilize the perovskite crystal structure. By altering the spatial conformation of aromatic ketones, researchers can tune the electronic properties and enhance material performance. acs.org Furthermore, the phenolic nature of the catechol group offers possibilities for creating polymers with specific functionalities. Phenolic compounds are precursors to phenolic resins and can be incorporated into polymer chains to confer properties like antioxidant activity or adhesion. wikipedia.org Exploring the polymerization of this compound or its use as an additive could lead to the development of novel functional materials, from advanced coatings to new types of plastics. patsnap.com
Environmental Science: The widespread use of synthetic chemicals necessitates a thorough understanding of their environmental fate and impact. researchgate.netbiotecnologiebt.it Aromatic compounds, including phenolic compounds and ketones, are prevalent in the environment, originating from both natural and industrial sources. mdpi.comnih.govresearchgate.net Research in environmental science would focus on the biodegradability of this compound. The presence of the catechol ring, a structure found in many natural compounds, may render it susceptible to microbial degradation. niscpr.res.innih.gov Studies could investigate the metabolic pathways used by soil and water microorganisms to break down the molecule. Conversely, understanding its persistence, potential for bioaccumulation, and ecotoxicity is crucial for a complete environmental risk assessment. core.ac.uk Such studies are vital to ensure that any future application of this compound or its derivatives is environmentally sustainable. This knowledge can also be applied in bioremediation to design processes for cleaning up environments contaminated with similar aromatic compounds. mdpi.com
Table 3: Potential Cross-Disciplinary Research Areas for this compound
| Discipline | Research Question | Potential Application/Outcome |
| Materials Science (Polymers) | Can this compound be used as a monomer or additive in polymerization reactions? | Development of new polymers with tailored properties such as thermal stability or antioxidant capacity. wikipedia.orgpatsnap.com |
| Materials Science (Electronics) | Could this compound derivatives act as effective passivating agents or interlayers in electronic devices like solar cells? | Enhanced performance and longevity of next-generation electronic materials. acs.org |
| Environmental Science (Biodegradation) | What are the aerobic and anaerobic degradation pathways of this compound in soil and aquatic environments? biotecnologiebt.itniscpr.res.in | Understanding its environmental persistence and developing potential bioremediation strategies. |
| Environmental Science (Ecotoxicology) | What is the potential toxicity of this compound and its degradation products to key environmental organisms? | Ensuring the environmental safety of any future commercial applications. core.ac.uk |
Q & A
How to formulate a research question on Phenisonone that aligns with rigorous scientific inquiry?
Methodological Answer:
- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring clarity on variables and scope .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and academic significance .
- Avoid overly broad or narrow scopes; focus on testable hypotheses (e.g., "How does this compound's molecular structure influence its binding affinity in in vitro models?" vs. vague queries) .
Key Considerations Table:
Q. What experimental design principles are critical for reproducible this compound studies?
Methodological Answer:
- Variables: Explicitly define independent (e.g., dosage), dependent (e.g., enzyme inhibition), and controlled variables (e.g., temperature, solvent) .
- Reproducibility: Document protocols in detail, including synthesis steps, instrumentation (e.g., HPLC conditions), and raw data storage .
- Control Groups: Use placebo or comparator compounds to isolate this compound-specific effects .
Example Experimental Design Checklist:
Hypothesis: "this compound inhibits COX-2 more selectively than COX-1."
Materials: Specify purity of this compound batches, cell lines, and assay kits.
Data Collection: Include triplicate measurements and error margins .
Q. How to conduct a literature review that identifies gaps in this compound research?
Methodological Answer:
- Use aggregation search tools to combine data from journals, patents, and preclinical studies, filtering by keywords (e.g., "this compound metabolism," "structure-activity relationship") .
- Map findings thematically (e.g., efficacy, toxicity) to highlight understudied areas like long-term metabolic impacts .
Advanced Research Questions
Q. How to resolve contradictions in this compound study outcomes (e.g., conflicting efficacy results)?
Methodological Answer:
- Perform meta-analysis to quantify heterogeneity across studies, adjusting for variables like dosage ranges or model systems .
- Apply triangulation : Cross-validate findings using multiple methods (e.g., in vivo assays, computational docking simulations) .
- Investigate methodological discrepancies (e.g., assay sensitivity, solvent effects) as potential confounding factors .
Case Study Workflow:
Identify conflicting data (e.g., EC50 values varying >10-fold).
Replicate key experiments under standardized conditions.
Use statistical tools (ANOVA, t-tests) to assess significance of variations .
Q. What advanced techniques are suitable for studying this compound's mechanism of action?
Methodological Answer:
- Phenomenological Analysis: Conduct qualitative interviews with researchers to explore experiential insights into experimental challenges (e.g., crystallization difficulties) .
- Omics Integration: Combine proteomics (target profiling) and metabolomics (pathway analysis) to map systemic effects .
- Machine Learning: Train models on structural analogs to predict this compound's off-target interactions .
Q. How to design longitudinal studies assessing this compound's chronic toxicity?
Methodological Answer:
- Sampling Strategy: Use stratified cohorts to account for variables like age, sex, and comorbidities .
- Data Collection: Employ mixed methods: quantitative (biomarker assays) + qualitative (patient-reported outcomes) .
- Ethical Compliance: Obtain IRB approval and establish DSMBs for ongoing risk-benefit monitoring .
Longitudinal Study Framework:
Q. How to ensure methodological rigor in multi-center this compound trials?
Methodological Answer:
- Standardization: Distribute SOPs for assays (e.g., ELISA protocols) and calibrate equipment across sites .
- Data Harmonization: Use centralized databases with unified metadata tagging (e.g., FAIR principles) .
- Bias Mitigation: Implement blinding and randomization protocols, with third-party audit trails .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
